molecular formula C9H12BrNS B13592336 (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine

Cat. No.: B13592336
M. Wt: 246.17 g/mol
InChI Key: WUBXTNIDKXGPGX-UHFFFAOYSA-N
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Description

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12BrNS. This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 3-bromothiophene ring. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. In this process, 3-bromothiophene-2-carbaldehyde is condensed with cyclopropylamine in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, the use of environmentally benign solvents and reagents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins .

Comparison with Similar Compounds

Similar Compounds

  • (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
  • (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanamine
  • (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanamine

Uniqueness

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C9H12BrNS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4H,2-3,5-6,11H2

InChI Key

WUBXTNIDKXGPGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Br)CN

Origin of Product

United States

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